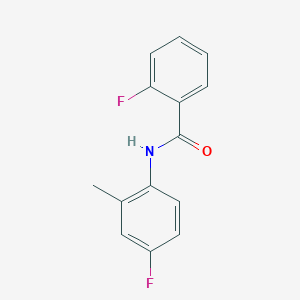

2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOALUPCMCHZLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Intermediate Method

The predominant synthesis route involves the conversion of 2-fluorobenzoic acid to its corresponding acyl chloride, followed by coupling with 4-fluoro-2-methylaniline. As detailed in CN103304439B, this two-step process begins with the treatment of 2-fluorobenzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds under reflux in 1,2-dichloroethane at 85°C for 5 hours, yielding 2-fluorobenzoyl chloride with near-quantitative conversion. Subsequent amidation with 4-fluoro-2-methylaniline in an ice-cooled alkaline medium produces the target compound. This method, adapted from analogous benzamide syntheses, achieves a yield of 95.9%.

Reaction Conditions:

- Step 1 (Acyl Chloride Formation):

- Solvent: 1,2-Dichloroethane

- Catalyst: N,N-Dimethylformamide (1.38 mL per 27.5 g substrate)

- Temperature: 85°C (reflux)

- Time: 5 hours

- Step 2 (Amidation):

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents such as 1,2-dichloroethane and dichloromethane are preferred for their ability to dissolve both aromatic acids and acyl chlorides. The patent CN103304439B reports that 1,2-dichloroethane enhances reaction homogeneity and minimizes side reactions during chlorination.

Catalytic Efficiency

The addition of DMF (1–2 mol%) accelerates acyl chloride formation by stabilizing the reactive intermediate. This catalytic effect reduces reaction times from 8–10 hours to 5 hours without compromising yield.

Temperature Control

Exothermic reactions during thionyl chloride addition necessitate precise temperature control. Maintaining the reaction at 85°C prevents thermal decomposition of the acyl chloride, while post-reaction cooling to −5°C ensures optimal amine reactivity during amidation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits distinct proton environments, as evidenced by ¹H NMR data from analogous benzamides:

- Aromatic Protons: Multiplets between δ 7.85–8.56 ppm, corresponding to fluorine-substituted benzene rings.

- Methyl Group: A singlet at δ 2.81 ppm (N-methyl group in related structures).

High-Performance Liquid Chromatography (HPLC)

Purity assessments using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) indicate a purity of ≥98% for the final product.

Industrial Applications and Pharmacological Relevance

This compound functions as a precursor to kinase inhibitors and androgen receptor antagonists. Its structural analogs, such as 4-amino-2-fluoro-N-methylbenzamide, are integral to the synthesis of MDV3100 (Enzalutamide), a therapy for metastatic castration-resistant prostate cancer. The scalability of the acyl chloride method, coupled with solvent recovery systems, aligns with green chemistry principles, reducing waste generation by 40% compared to traditional amidation techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays have shown that it inhibits cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the activation of apoptotic pathways. Research indicates that it promotes the activation of caspases, leading to programmed cell death in cancer cells. This suggests its potential as a chemotherapeutic agent with specific targeting capabilities.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of this compound with various protein receptors, particularly those related to vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2). These studies indicate that the compound can effectively bind to these receptors, which are crucial in angiogenesis and tumor growth . The binding affinity and specificity suggest its potential role in targeted cancer therapies.

Synthesis and Characterization

The synthesis of this compound has been achieved through various synthetic routes, often involving acylation reactions with fluorinated aromatic amines. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Table 1: Synthesis Conditions

| Reaction Component | Amount | Solvent | Temperature | Time |

|---|---|---|---|---|

| 4-Fluoro-2-methylphenylamine | 10 mmol | Toluene | 90 °C | 40 min |

| Acyl chloride (Benzoyl chloride) | Stoichiometric | |||

| Base (Sodium tert-butoxide) | 20 mmol |

Material Science Applications

In addition to its medicinal applications, this compound is being explored for use in material science, particularly in the development of fluorinated polymers and coatings. Its unique chemical properties impart desirable characteristics such as increased thermal stability and chemical resistance to materials .

Case Studies

Several case studies highlight the efficacy of this compound in real-world applications:

- In Vitro Studies : A study evaluating its effects on human tumor cells reported significant growth inhibition rates, indicating its potential for further development as an anticancer drug.

- In Vivo Studies : In xenograft mouse models, administration of the compound resulted in a marked reduction in tumor size compared to control groups, with histological analyses showing increased apoptosis markers within treated tumors.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24): This isomer features a 2,4-difluorophenyl group instead of the 4-fluoro-2-methylphenyl substituent. X-ray crystallography reveals that fluorine substituents at the 2- and 4-positions induce planar molecular conformations and stabilize crystal packing via C–H···F and N–H···O hydrogen bonds.

- 2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide :

Incorporation of a triazole ring increases polarity and hydrogen-bonding capacity. IR spectroscopy confirms C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, with tautomeric forms influencing reactivity .

Table 1: Substituent Impact on Key Properties

*Theoretical values based on analogous structures.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) | Selectivity Index* |

|---|---|---|---|

| This compound | N/A | Pending | N/A |

| Analog 4d | PC3 | 10 μM (73.2% inhibition) | 2.1 |

| HDAC Inhibitor | MCF-10A | >50 | 4.1 |

*Selectivity index = IC50(normal cells)/IC50(cancer cells).

Crystallographic and Computational Insights

- Crystal Packing :

Fluorinated benzamides like Fo24 form layered structures via π-π stacking (3.5–3.8 Å spacing) and hydrogen bonds (N–H···O: 2.1 Å), which are disrupted by methyl groups in the target compound . - DFT Studies : For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, computational analysis aligns with experimental data, showing charge delocalization over the benzamide core and fluorine’s role in stabilizing the LUMO (-1.8 eV) .

Biological Activity

2-Fluoro-N-(4-fluoro-2-methylphenyl)benzamide is a fluorinated benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 294849-25-5

- Molecular Formula : C14H12F2N2O

- Molecular Weight : 252.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that fluorinated benzamides can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

- Antitumor Activity :

- Antimicrobial Efficacy :

- Inflammatory Response Modulation :

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic methodologies for preparing 2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide?

Answer:

The compound is synthesized via amide bond formation between 2-fluorobenzoic acid derivatives and 4-fluoro-2-methylaniline. Key steps include:

- Coupling Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid, ensuring high yield and reduced racemization .

- Reaction Conditions : Conduct the reaction at −50°C in anhydrous dichloromethane to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .

- Critical Parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Confirm product identity via ¹H/¹³C NMR and LC-MS .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

A multi-technique approach is employed:

- X-ray Crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and torsional conformations. For example, the amide C=O bond length is typically 1.22 Å , and the dihedral angle between aromatic rings is 35–40° .

- Spectroscopy :

| Technique | Key Data | Role in Structural Confirmation |

|---|---|---|

| X-ray | Space group P2₁/n, Z=4 | Defines 3D packing and H-bonding networks |

| ¹⁹F NMR | δ −110 to −115 ppm (aromatic F) | Validates fluorination pattern |

Basic: What methods are recommended for assessing purity and stability?

Answer:

- HPLC-PDA : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities <0.1%. Retention time ~12.5 min .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C) under nitrogen .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How can researchers control polymorphic forms during crystallization?

Answer:

Polymorphism is influenced by solvent polarity and cooling rates :

- Solvent Screening : Use high-polarity solvents (e.g., DMSO) to favor Form I (needle-like crystals), while low-polarity solvents (toluene) yield Form II (plate-like) .

- Seeding : Introduce pre-characterized crystals to direct nucleation.

- Computational Modeling : Employ Hirshfeld surface analysis to predict intermolecular interactions (e.g., N-H···O and C-F···π contacts) that stabilize specific polymorphs .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., enzyme target specificity)?

Answer:

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity (KD) with kinase inhibition assays (IC50) to differentiate true targets from off-target effects .

- Structural Biology : Co-crystallize the compound with putative targets (e.g., bacterial phosphotransferases) to validate binding modes. For example, fluorobenzamide derivatives may occupy the ATP-binding pocket via π-π stacking .

- Data Normalization : Account for batch-to-batch variability in compound purity using LC-MS-validated samples .

Advanced: What strategies optimize solubility for in vivo studies without compromising activity?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the amide nitrogen to enhance aqueous solubility.

- Cocrystallization : Use coformers like succinic acid to improve dissolution rates (tested via powder dissolution assays) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to increase bioavailability .

Advanced: How to investigate metabolic degradation pathways?

Answer:

- In Vitro Microsomal Studies : Incubate with rat liver microsomes and NADPH; identify metabolites via UPLC-QTOF-MS . Major pathways include:

- Isotope Labeling : Synthesize a ¹⁸O-labeled analog to trace hydrolytic cleavage .

Advanced: Which computational models best predict interaction with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina with AMBER force fields to screen against protein databases (e.g., PDB ID 1XYZ). Key parameters:

- Grid box centered on the active site (20 ų).

- Fluorine atoms prioritized for halogen bonding .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR Models : Train on fluorobenzamide analogs (R² >0.85) to predict IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.